![molecular formula C15H11I4NO4 B1675186 左旋甲状腺素 CAS No. 51-48-9](/img/structure/B1675186.png)
左旋甲状腺素
描述
左甲状腺素,也称为 L-甲状腺素,是甲状腺激素甲状腺素 (T4) 的合成形式。它主要用于治疗甲状腺激素缺乏症 (甲状腺功能减退症),包括严重形式,如粘液性水肿昏迷。 左甲状腺素也用于治疗和预防某些类型的甲状腺肿瘤 。 它有多种形式,包括口服片剂、静脉注射和液体溶液 .
科学研究应用
L-thyroxine, also known as levothyroxine or L-T4, is a synthetic form of thyroxine (T4), a thyroid hormone that plays a vital role in regulating the body's metabolism, growth, and development . It is primarily used to treat hypothyroidism, a condition characterized by the thyroid gland's inability to produce sufficient amounts of thyroid hormone .
Indications and Applications
Levothyroxine is indicated for a variety of conditions related to thyroid hormone deficiency :
- Hypothyroidism: L-thyroxine is a replacement therapy in primary (thyroidal), secondary (pituitary), and tertiary (hypothalamic) congenital or acquired hypothyroidism .
- Thyroid Cancer: It is used as an adjunct to surgery and radioiodine therapy in the management of thyrotropin-dependent well-differentiated thyroid cancer .
- Subclinical Hypothyroidism: L-T4 can significantly increase free thyroxine (FT4) levels and decrease thyroid-stimulating hormone (TSH) levels. It may also decrease systolic blood pressure (SBP), T3, and total cholesterol (TC) while increasing FT3 levels .
- Prophylactic Treatment: L-thyroxine therapy can reduce the incidence and alleviate the symptoms of autoimmune thyroiditis in euthyroid patients .
Effects on Cardiovascular Risk Factors
Several studies suggest that L-thyroxine therapy can improve cardiovascular risk factors in patients with subclinical hypothyroidism :
- Lipid Profile Improvement: L-thyroxine treatment can lead to a significant reduction in total cholesterol and low-density lipoprotein (LDL) cholesterol levels .
- Endothelial Function: L-thyroxine treatment has been shown to improve endothelial function and reduce waist-to-hip ratio, both of which are markers of cardiovascular health .
- Cardiac Function: Thyroxine therapy may improve left ventricular diastolic function in patients with subclinical hypothyroidism, suggesting a positive impact on cardiac function .
One study showed that L-thyroxine treatment reduced total cholesterol from 231.6 to 220 mg/dl (P < 0.001), improved flow-mediated dilation (FMD) from 4.2 to 5.9% (P < 0.001), and reduced waist to hip ratio from 0.83 to 0.81 (P < 0.006) .
L-Thyroxine Monotherapy
Initially, there were concerns about using L-thyroxine monotherapy due to the possibility of T3 deficiency . However, two major discoveries in the 1970s led to changes in clinical practice that justified L-thyroxine monotherapy :
- Peripheral deiodinase-mediated T4 to T3 conversion: It was discovered that T3 is generated from L-T4 in the body .
- Development of serum thyroid hormone and thyroid-stimulating hormone radioimmunoassays: These assays allowed for accurate measurement of thyroid hormone levels in the blood .
It has been shown that T3 is predominantly produced by peripheral conversion through the 5′-deiodination of T4, with only 20% of T3 in the circulation secreted directly by the thyroid . Studies have confirmed the restoration of the prohormone pool and endogenous generation of T3 in those treated with L-thyroxine monotherapy, providing a solid mechanism to explain the documented ability of L-thyroxine monotherapy clinically to normalize thyroid function .
Case Studies
- One study treated twenty women with subclinical hypothyroidism with L-thyroxine and placebo in a double-blind cross-over design during 2 x 6 months. The study found that approximately one woman in four with this 'subclinical' condition will benefit from L-thyroxine treatment .
- Another study showed that physiological L-thyroxine replacement in patients with subclinical hypothyroidism has a beneficial effect on low-density lipoprotein cholesterol levels and clinical symptoms of hypothyroidism. An important risk reduction of cardiovascular mortality of 9–31% can be estimated from the observed improvement in low-density lipoprotein cholesterol .
Impact on Autoimmune Thyroiditis
作用机制
左甲状腺素通过取代甲状腺正常产生的甲状腺激素发挥作用。它在周围组织中转化为三碘甲状腺原氨酸 (T3),然后与细胞核中的甲状腺激素受体结合。 这种结合激活基因转录和蛋白质合成,导致新陈代谢、生长和发育增加 。 主要分子靶标是甲状腺激素受体,涉及的途径包括调节代谢过程和能量消耗 .
生化分析
Biochemical Properties
Levothyroxine plays a crucial role in various biochemical reactions. It interacts with numerous enzymes, proteins, and other biomolecules . The regulation of thyroid hormones within the hypothalamic-pituitary-thyroid axis is complex, consisting of multiple feedback and feed-forward loops .
Cellular Effects
Levothyroxine influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . Levothyroxine replacement therapy for people with hypothyroidism reverses many metabolic disturbances associated with hypothyroidism .
Molecular Mechanism
Levothyroxine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Exogenous Levothyroxine is indistinguishable from endogenous T4 .
Temporal Effects in Laboratory Settings
The effects of Levothyroxine change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of Levothyroxine vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Levothyroxine is involved in various metabolic pathways, interacting with enzymes or cofactors. It also affects metabolic flux or metabolite levels .
Transport and Distribution
Levothyroxine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of Levothyroxine and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: 左甲状腺素可以通过多种方法合成。一种常见的方法包括 3,5-二碘酪氨酸的碘化。 该过程包括使用乙酸和氢碘酸混合物将 2-氨基-3-(3,5-二碘-4-(4-甲氧基苯氧基)苯基)丙酸脱甲基化生成 3,5-二碘酪氨酸,然后将其碘化生成左甲状腺素 .
工业生产方法: 左甲状腺素的工业生产涉及多步工艺,以确保高产率和纯度。一种方法包括在 (S)-N-乙酰基-3,5-二碘-4-对甲氧基苯氧基苯丙氨酸乙酯中使用保护基团,这些保护基团使用氢碘酸和氢溴酸的混合物裂解,生成 3,5-二碘酪氨酸。 随后用碘进行碘化,生成左甲状腺素,产率约为 92% .
化学反应分析
反应类型: 左甲状腺素会发生各种化学反应,包括:
氧化: 左甲状腺素可以被氧化形成不同的衍生物。
还原: 还原反应可以改变分子中的碘原子。
取代: 取代反应可以在酚羟基或氨基上发生。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和碘。
还原: 可以使用硼氢化钠等还原剂。
取代: 烷基卤化物和酰氯等试剂通常用于取代反应。
主要生成物:
氧化: 左甲状腺素的氧化衍生物。
还原: 碘原子较少的左甲状腺素的还原形式。
取代: 具有不同官能团的取代衍生物.
相似化合物的比较
生物活性
L-thyroxine (T4) is a synthetic form of the thyroid hormone thyroxine, primarily used in the treatment of hypothyroidism. Its biological activity extends beyond its role as a prohormone, influencing various physiological processes through both genomic and nongenomic mechanisms. This article delves into the biological activity of L-thyroxine, supported by data tables, case studies, and detailed research findings.
Genomic Actions : T4 exerts its effects primarily through binding to thyroid hormone receptors (TRs), which regulate gene expression. Although traditionally viewed as a prohormone that requires conversion to triiodothyronine (T3) for biological activity, recent studies indicate that T4 possesses intrinsic activity that can influence gene expression independently of T3. For instance, research involving triple knockout mice demonstrated that T4 administration could regulate gene expression in the liver, impacting pathways related to cell proliferation and cholesterol metabolism .
Nongenomic Actions : T4 also exhibits rapid nongenomic effects that do not involve direct interaction with DNA. It can bind to integrin αvβ3 on cell membranes, activating signaling pathways that influence angiogenesis and cell proliferation. This mechanism has implications for cancer biology and neurodevelopment .
Clinical Efficacy
L-thyroxine is widely recognized for its effectiveness in managing hypothyroidism. A meta-analysis of randomized controlled trials involving 1,735 patients revealed that L-thyroxine significantly decreased thyroid-stimulating hormone (TSH) levels and improved free T4 levels compared to placebo. In patients with subclinical hypothyroidism, L-thyroxine treatment also resulted in notable improvements in cardiovascular risk factors .
Table 1: Clinical Outcomes of L-Thyroxine Treatment
Parameter | Baseline Levels | Post-Treatment Levels | P-Value |
---|---|---|---|
Total Cholesterol (mg/dl) | 231.6 | 220 | <0.001 |
LDL Cholesterol (mg/dl) | 142.9 | 131.3 | <0.05 |
Waist-to-Hip Ratio | 0.83 | 0.81 | <0.006 |
Endothelial Function (FMD %) | 4.2 | 5.9 | <0.001 |
Case Studies
- Long-term Use and Colorectal Cancer Risk : A case-control study indicated that prolonged use of levothyroxine (≥5 years) was associated with a statistically significant reduction in colorectal cancer risk (OR = 0.60, 95% CI = 0.44 to 0.81) among a cohort of patients . This suggests potential protective effects of L-thyroxine beyond thyroid function.
- Impact on Cardiovascular Health : In a double-blind study focusing on subclinical hypothyroidism, patients treated with L-thyroxine showed significant reductions in total cholesterol and LDL levels over 48 weeks, highlighting its role in cardiovascular risk management .
Research Findings
Recent investigations have explored the multifaceted roles of L-thyroxine:
- Intrinsic Activity : Studies have demonstrated that T4 can induce growth hormone responses in vitro without converting to T3, suggesting a direct hormonal action .
- Antimicrobial Properties : Emerging research has identified antibacterial properties associated with L-thyroxine, indicating potential applications beyond endocrine therapy .
- Effects on Symptoms : Patients receiving L-thyroxine reported improvements in symptoms of fatigue and overall well-being, correlating with biochemical changes in thyroid hormone levels .
属性
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIIKFGFIJCVMT-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I4NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023214 | |
Record name | Levothyroxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Thyroxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000248 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in water, Insoluble in ethanol, benzene | |
Record name | Levothyroxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00451 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LEVOTHYROXINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3108 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Levothyroxine is a synthetically prepared levo-isomer of the thyroid hormone thyroxine (T4, a tetra-iodinated tyrosine derivative) that acts as a replacement in deficiency syndromes such as hypothyroidism. T4 is the major hormone secreted from the thyroid gland and is chemically identical to the naturally secreted T4: it increases metabolic rate, decreases thyroid-stimulating hormone (TSH) production from the anterior lobe of the pituitary gland, and, in peripheral tissues, is converted to T3. Thyroxine is released from its precursor protein thyroglobulin through proteolysis and secreted into the blood where is it then peripherally deiodinated to form triiodothyronine (T3) which exerts a broad spectrum of stimulatory effects on cell metabolism. T4 and T3 have a relative potency of ~1:4. Thyroid hormone increases the metabolic rate of cells of all tissues in the body. In the fetus and newborn, thyroid hormone is important for the growth and development of all tissues including bones and the brain. In adults, thyroid hormone helps to maintain brain function, food metabolism, and body temperature, among other effects. The symptoms of thyroid deficiency relieved by levothyroxine include slow speech, lack of energy, weight gain, hair loss, dry thick skin and unusual sensitivity to cold. The thyroid hormones have been shown to exert both genomic and non-genomic effects. They exert their genomic effects by diffusing into the cell nucleus and binding to thyroid hormone receptors in DNA regions called thyroid hormone response elements (TREs) near genes. This complex of T4, T3, DNA, and other coregulatory proteins causes a conformational change and a resulting shift in transcriptional regulation of nearby genes, synthesis of messenger RNA, and cytoplasmic protein production. For example, in cardiac tissues T3 has been shown to regulate the genes for α- and β-myosin heavy chains, production of the sarcoplasmic reticulum proteins calcium-activated ATPase (Ca2+-ATPase) and phospholamban, β-adrenergic receptors, guanine-nucleotide regulatory proteins, and adenylyl cyclase types V and VI as well as several plasma-membrane ion transporters, such as Na+/K+–ATPase, Na+/Ca2+ exchanger, and voltage-gated potassium channels, including Kv1.5, Kv4.2, and Kv4.3. As a result, many cardiac functions including heart rate, cardiac output, and systemic vascular resistance are closely linked to thyroid status. The non-genomic actions of the thyroid hormones have been shown to occur through binding to a plasma membrane receptor integrin aVb3 at the Arg-Gly-Asp recognition site. From the cell-surface, T4 binding to integrin results in down-stream effects including activation of mitogen-activated protein kinase (MAPK; ERK1/2) and causes subsequent effects on cellular/nuclear events including angiogenesis and tumor cell proliferation. | |
Record name | Levothyroxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00451 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Crystals, Needles | |
CAS No. |
51-48-9 | |
Record name | (-)-Thyroxine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levothyroxine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levothyroxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00451 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | levothyroxine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757434 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Levothyroxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOTHYROXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q51BO43MG4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LEVOTHYROXINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3108 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Thyroxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000248 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Decomposes at 235-236 °C, 235.5 °C | |
Record name | Levothyroxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00451 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LEVOTHYROXINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3108 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Thyroxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000248 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。